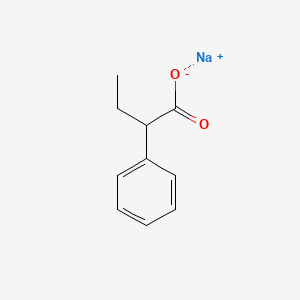

Sodium 2-phenylbutyrate

Descripción

Overview of Research Trajectories in Chemical Biology

Unlike its 4-phenyl isomer, which is well-documented as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, sodium 2-phenylbutyrate has not followed similar research trajectories. researchgate.netnih.gov Literature reviews and database searches reveal a scarcity of studies investigating sodium 2-phenylbutyrate for these now-common applications in chemical biology. hmdb.ca Its primary exploration in a biological context appears to have been limited to early-phase therapeutic investigation, which did not lead to a broader research program. The compound is known to exist in living organisms, from bacteria to humans, and has been identified in foods such as chicken and pork. hmdb.ca It is classified as a secondary metabolite, which are compounds that are generally not essential for the organism's life but may have roles in signaling or defense. hmdb.ca It has also been identified as a chemical impurity related to Phenobarbital. synzeal.com

Historical Context of Preclinical Investigations on the Chemical Compound

The most significant preclinical and clinical investigation into sodium 2-phenylbutyrate (referred to as sodium alpha-phenylbutyrate) dates back to the late 1950s. A study published in 1958 explored its potential as a treatment for hypercholesterolemia. ahajournals.org The premise for this investigation was based on earlier biochemical information suggesting that the compound could inhibit the synthesis of cholesterol from acetate. ahajournals.org

However, the administration of sodium alpha-phenylbutyrate to a controlled group of patients with hypercholesterolemia did not confirm the previously reported effectiveness. ahajournals.org The study concluded that the compound was ineffective for this application. Furthermore, the investigation was halted for some participants due to adverse findings; two patients experienced toxic reactions that necessitated the cessation of treatment. ahajournals.org This early demonstration of both a lack of efficacy and the presence of toxicity likely curtailed further academic and pharmaceutical interest in sodium 2-phenylbutyrate as a potential therapeutic agent, diverting research attention elsewhere, most notably towards its isomer, sodium 4-phenylbutyrate.

Research Findings Summary

The following table summarizes the key findings from the notable preclinical investigation of Sodium 2-phenylbutyrate.

| Study Focus | Compound Name Used | Key Finding | Outcome | Year of Publication |

| Hypercholesterolemia Treatment | Sodium alpha-phenylbutyrate | Did not confirm prior reports of effectiveness. | Ineffective; treatment halted in some cases due to toxicity. ahajournals.org | 1958 |

Structure

3D Structure of Parent

Propiedades

Número CAS |

2686-71-7 |

|---|---|

Fórmula molecular |

C10H11NaO2 |

Peso molecular |

186.18 g/mol |

Nombre IUPAC |

sodium;2-phenylbutanoate |

InChI |

InChI=1S/C10H12O2.Na/c1-2-9(10(11)12)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1 |

Clave InChI |

RHLFTMGPBSLHRS-UHFFFAOYSA-M |

SMILES canónico |

CCC(C1=CC=CC=C1)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Sodium Phenylbutyrate

Ammonia (B1221849) Scavenging Pathway and Metabolic Impact

A primary mechanism of sodium 2-phenylbutyrate is its ability to provide an alternative route for the excretion of nitrogen waste, which is particularly crucial in conditions characterized by hyperammonemia, such as urea (B33335) cycle disorders (UCDs). patsnap.comresearchgate.netnih.gov In these disorders, the body's capacity to convert toxic ammonia into urea is impaired. patsnap.com Sodium 2-phenylbutyrate facilitates the removal of nitrogen by circumventing the defective urea cycle. researchgate.netnih.gov

Biotransformation to Phenylacetate (B1230308)

Sodium 2-phenylbutyrate itself is a prodrug. wikipedia.orgdrugbank.com Following administration, it undergoes metabolism, primarily in the liver and kidneys. wikipedia.orgdrugbank.com Through the process of mitochondrial beta-oxidation, sodium 2-phenylbutyrate is converted into its active metabolite, phenylacetate. wikipedia.orgnih.govresearchgate.net This biotransformation is a critical first step for its function as an ammonia-scavenging agent. drugbank.com

Conjugation with Glutamine to Form Phenylacetylglutamine (B1677654)

The active metabolite, phenylacetate, then conjugates with the amino acid glutamine. patsnap.comnih.gov This reaction forms phenylacetylglutamine. wikipedia.orgwikipedia.orgdrugbank.com Glutamine, a non-essential amino acid, serves as a major carrier of nitrogen in the body. sodiumphenylbutyrate.com By binding with glutamine, phenylacetate effectively "scavenges" a key nitrogen source. nih.govsodiumphenylbutyrate.com

Role in Alternate Nitrogen Waste Excretion Mechanisms

Phenylacetylglutamine is a water-soluble compound that is readily excreted by the kidneys into the urine. wikipedia.orgdrugbank.com This process provides an effective, alternative pathway for nitrogen disposal. nih.govnih.govtaylorandfrancis.com Each molecule of phenylacetylglutamine contains two atoms of nitrogen, equivalent to the nitrogen content of a urea molecule. wikipedia.orgnih.govresearchgate.net Consequently, its excretion facilitates the removal of waste nitrogen from the body, thereby lowering the plasma concentrations of ammonia and glutamine. patsnap.comnih.gov This mechanism reduces the metabolic burden on the urea cycle. nih.gov

| Step | Substrate | Process/Enzyme Location | Product | Outcome |

|---|---|---|---|---|

| 1 | Sodium 2-phenylbutyrate (Prodrug) | Beta-oxidation (Liver, Kidneys) | Phenylacetate (Active Metabolite) | Activation of the drug. wikipedia.orgnih.gov |

| 2 | Phenylacetate + Glutamine | Conjugation (Liver, Kidneys) | Phenylacetylglutamine | Sequestration of waste nitrogen. patsnap.comnih.gov |

| 3 | Phenylacetylglutamine | Renal Excretion | Eliminated in Urine | Removal of nitrogen from the body. wikipedia.orgdrugbank.com |

Histone Deacetylase Inhibition Activity

Beyond its metabolic role, sodium 2-phenylbutyrate functions as a histone deacetylase (HDAC) inhibitor. wikipedia.orgpatsnap.com HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govunimore.it By inhibiting these enzymes, sodium 2-phenylbutyrate can induce significant changes in chromatin architecture and gene transcription. patsnap.comnih.gov

Specificity and Classification of Histone Deacetylase Inhibition (e.g., Class I HDACs)

Sodium 2-phenylbutyrate and its active metabolite phenylacetate are recognized as pan-HDAC inhibitors, affecting both Class I and Class II enzymes. selleckchem.comnih.gov However, research suggests it acts predominantly on Class I HDACs, such as HDAC2 and HDAC8. nih.govnih.gov It is considered a less potent inhibitor compared to other compounds like trichostatin A. nih.govgsartor.org Phenylbutyrate appears to act through a noncompetitive mechanism of inhibition. nih.govgsartor.org

Modulation of Chromatin Structure and Gene Expression Regulation

The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. mdpi.com The acetylation of lysine (B10760008) residues on the N-terminal tails of these histones is a key epigenetic modification. nih.govunimore.it This process, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the histones, reducing their affinity for the negatively charged DNA backbone. nih.govunimore.it This leads to a more relaxed, open chromatin structure known as euchromatin, which is generally permissive to transcription. unimore.itmdpi.com

Conversely, histone deacetylases (HDACs) remove these acetyl groups. nih.gov This deacetylation restores the positive charge on histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. nih.govunimore.it By inhibiting HDACs, sodium 2-phenylbutyrate prevents the removal of acetyl groups, promoting a state of histone hyperacetylation. patsnap.com This maintains a more open chromatin conformation, thereby facilitating the transcription and expression of various genes. patsnap.comunimore.it This mechanism of action underlies its investigation in contexts where gene expression is dysregulated. patsnap.com

Influence on Transcriptional Pathways and Epigenetic Modifications

Sodium 2-phenylbutyrate functions as a histone deacetylase (HDAC) inhibitor, which is a primary mechanism for its influence on gene expression. nih.govpatsnap.comresearchgate.net HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. researchgate.net By inhibiting these enzymes, sodium 2-phenylbutyrate promotes a state of histone hyperacetylation. researchgate.net This "opening" of the chromatin architecture allows transcription factors to access DNA more readily, thereby enhancing the transcription of various genes. nih.gov This epigenetic modification is a key mechanism for remodeling chromatin and controlling which genes are expressed. researchgate.net

Research has demonstrated that this activity can alter cellular processes. For instance, in studies on amyotrophic lateral sclerosis (ALS) mouse models, administration of phenylbutyrate ameliorated histone hypoacetylation and induced the expression of neuroprotective genes. frontiersin.org Specifically, it was found to induce the expression of nuclear factor-κB (NF-κB) p50 and B-cell lymphoma 2 (bcl-2), an anti-apoptotic gene. frontiersin.org The induction of bcl-2 expression was shown to be dependent on NF-κB, indicating a direct link between HDAC inhibition, transcriptional activation, and neuroprotection. frontiersin.org Furthermore, studies in breast cancer cells have shown that sodium 2-phenylbutyrate can modify global DNA methylation patterns, another critical epigenetic mechanism, highlighting its broad impact on the epigenome. frontiersin.org

| Mechanism | Primary Target | Consequence | Example Downstream Gene/Pathway Affected |

|---|---|---|---|

| HDAC Inhibition | Histone Deacetylase Enzymes | Increased histone acetylation, relaxed chromatin | NF-κB-dependent transcription, bcl-2 |

| DNA Methylation | Global Methylome | Altered global methylation patterns | Not specified |

Chemical Chaperone Function and Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein folding and assembly. nih.gov When misfolded or unfolded proteins accumulate, a state known as ER stress occurs, which triggers the Unfolded Protein Response (UPR). nih.govresearchgate.net Sodium 2-phenylbutyrate acts as a chemical chaperone, a small molecule that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress. patsnap.comnih.govdrugbank.com This function is crucial in diseases characterized by protein misfolding. patsnap.com By reducing the load of misfolded proteins, it helps restore cellular homeostasis and prevent the deleterious consequences of prolonged ER stress, such as apoptosis. researchgate.netbmj.com For instance, it has been shown to reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. researchgate.net

A key aspect of sodium 2-phenylbutyrate's chaperone activity is its ability to prevent the aggregation of misfolded proteins. In cystic fibrosis, a specific mutation (ΔF508) in the CFTR protein leads to its misfolding and retention in the ER. patsnap.com Sodium 2-phenylbutyrate can help stabilize this mutant protein, allowing it to traffic to the cell membrane and function as a chloride channel. patsnap.com

Similarly, in studies related to primary open-angle glaucoma, certain mutations in the myocilin (MYOC) protein cause it to misfold and aggregate, inducing ER stress and apoptosis in trabecular meshwork cells. bmj.com Treatment with sodium 2-phenylbutyrate was found to improve the solubility of mutant myocilin, reduce its aggregation within cells, and decrease its interaction with the ER chaperone calreticulin, ultimately rescuing the cells from ER stress-induced death. bmj.com

The UPR is a complex signaling network designed to cope with ER stress, mediated by three main sensor proteins: PERK, IRE1α, and ATF6. nih.gov When ER stress is overwhelming, these pathways can switch from promoting survival to inducing apoptosis. Sodium 2-phenylbutyrate has been shown to modulate this response by attenuating the activation of all three UPR branches.

Research indicates that treatment with 4-PBA, the active metabolite, can significantly decrease the expression and activation of these key UPR markers. Studies have shown reduced levels of GRP78 (a master regulator of the UPR), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP (a pro-apoptotic transcription factor) following 4-PBA treatment under stress conditions. nih.gov It also reduces the up-regulation of IRE1α and ATF6. frontiersin.org By suppressing these UPR signaling cascades, sodium 2-phenylbutyrate helps to mitigate the pro-apoptotic signals that arise from severe or prolonged ER stress. nih.govfrontiersin.org One study in yeast proposed a mechanism whereby 4-PBA promotes the degradation of the Ire1 sensor protein, thereby attenuating the UPR signal. oup.com

| UPR Sensor Pathway | Key Component | Effect of 4-PBA Treatment |

|---|---|---|

| PERK | p-PERK, p-eIF2α, ATF4, CHOP | Decreased expression/activation |

| IRE1α | IRE1α | Decreased expression/activation |

| ATF6 | ATF6 | Decreased expression/activation |

| Master Regulator | GRP78 | Decreased expression |

The ability of sodium 2-phenylbutyrate to function as a chemical chaperone and reduce ER stress translates into a broader capacity to ameliorate general cellular stress. In humans, chronically elevated free fatty acids can induce ER stress, contributing to insulin (B600854) resistance and pancreatic β-cell dysfunction. researchgate.net Pretreatment with sodium 2-phenylbutyrate was shown to significantly ameliorate lipid-induced insulin resistance and prevent β-cell dysfunction, suggesting it can counteract metabolic stress. researchgate.net

Furthermore, in models of hyperoxia-induced acute lung injury, which involves significant cellular stress, inflammation, and apoptosis, treatment with 4-PBA was found to reduce ER stress markers, decrease apoptosis, and inhibit the pro-inflammatory NF-κB signaling pathway. frontiersin.org This demonstrates its protective effects against cellular damage caused by environmental or physiological insults.

Neurotrophic Factor Modulation and Synaptic Plasticity Enhancement

Beyond its chaperone and epigenetic roles, sodium 2-phenylbutyrate has been identified as a modulator of neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic function. nih.gov Neurotrophins are molecular mediators that support neuronal growth and are essential for synaptic plasticity, the biological process that underlies learning and memory. nih.govoup.com Research has indicated that sodium 2-phenylbutyrate can increase the levels of key neurotrophins in the central nervous system, suggesting a potential to enhance synaptic function and plasticity. nih.govoup.com

Specific research has delineated a novel neurotrophic property of sodium 2-phenylbutyrate, demonstrating its ability to induce the expression of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3) in astrocytes. nih.govoup.comnih.gov The mechanism for this upregulation involves the Protein Kinase C (PKC) pathway. nih.govoup.com Treatment with sodium 2-phenylbutyrate was shown to increase the association between PKC and the cAMP-response element-binding protein (CREB), a key transcription factor for neurotrophin genes. nih.govoup.com This leads to the phosphorylation of CREB, which enhances its DNA binding and transcriptional activation capabilities, ultimately boosting the synthesis of BDNF and NT-3. nih.govoup.com

In a mouse model of Alzheimer's disease, oral administration of sodium 2-phenylbutyrate led to increased levels of BDNF and NT-3 in the central nervous system, which was associated with improved spatial learning and memory. nih.govoup.com The neurotrophins produced by astrocytes following treatment were shown to be functionally active, as they could upregulate markers for synaptic function and plasticity in cultured hippocampal neurons. nih.govoup.com

Activation of Intracellular Signaling Pathways (e.g., PKC-CREB Pathway)

Sodium phenylbutyrate (NaPB) has been shown to activate key intracellular signaling pathways, notably the Protein Kinase C (PKC) and cAMP-response element-binding protein (CREB) pathway. Research indicates that NaPB can induce the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), in astrocytes through this mechanism. mdpi.comnih.gov

The process involves NaPB stimulating PKC activity, which then leads to a direct association between PKC and CREB. This interaction results in the phosphorylation of CREB at the Serine-133 site. mdpi.comnih.gov Phosphorylated CREB (pCREB) is an activated transcription factor that can then bind to specific DNA sequences, known as cAMP response elements (CRE), in the promoter regions of target genes, thereby initiating their transcription. nih.gov The activation of the PKC-CREB pathway by NaPB represents a significant mechanism for its neurotrophic effects, as it upregulates the production of proteins crucial for neuronal growth and synaptic function. mdpi.comnih.gov

| Step | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| 1. Stimulation | Sodium phenylbutyrate (NaPB) treatment initiates the signaling cascade. | Sodium Phenylbutyrate | mdpi.com |

| 2. Kinase Activation | NaPB induces the activity of Protein Kinase C (PKC). | Protein Kinase C (PKC) | mdpi.com |

| 3. Protein Interaction | Activated PKC directly associates with CREB. | PKC, CREB | mdpi.comnih.gov |

| 4. Phosphorylation | PKC phosphorylates CREB at the Ser133 residue, activating it. | Phosphorylated CREB (pCREB) | mdpi.comnih.gov |

| 5. Gene Transcription | pCREB binds to DNA and promotes the transcription of neurotrophic factors. | BDNF, NT-3 | mdpi.comnih.gov |

Promotion of Synaptic Protein Expression (e.g., AMPA Receptor Subunit GluA1, PSD-95)

The neurotrophic effects of sodium phenylbutyrate extend to the promotion of synaptic protein expression, which is critical for synaptic function and plasticity. The upregulation of neurotrophins via the PKC-CREB pathway indirectly supports the expression of key synaptic proteins. mdpi.comnih.gov Functionally active neurotrophins secreted by NaPB-treated astrocytes can up-regulate markers for synaptic function in neurons. mdpi.com

Two such critical proteins are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 and the postsynaptic density protein 95 (PSD-95). PSD-95 is a major scaffolding protein at excitatory synapses that plays a role in the stabilization and trafficking of AMPA receptors. inserm.frmucosal.org The regulated delivery of AMPA receptors, particularly those containing the GluA1 subunit, to the synapse is a fundamental mechanism underlying synaptic plasticity. inserm.fr Increased expression of PSD-95 can enhance synaptic transmission by increasing the number of AMPA receptors at the synapse. inserm.fr While direct studies detailing NaPB's effect on these specific proteins are emerging, its established role in enhancing neurotrophic factor synthesis provides a clear mechanism by which it can indirectly promote the expression and function of synaptic proteins like GluA1 and PSD-95, thereby supporting synaptic health and plasticity. mdpi.comnih.gov

Anti-Inflammatory and Immunomodulatory Properties

Sodium phenylbutyrate exhibits significant anti-inflammatory and immunomodulatory effects through various mechanisms, including the suppression of key inflammatory signaling pathways and the modulation of cytokine production.

Suppression of Nuclear Factor-κB (NF-κB) Activity

A primary anti-inflammatory mechanism of sodium phenylbutyrate is its ability to suppress the activity of Nuclear Factor-κB (NF-κB). nih.gov NF-κB is a critical transcription factor that, in normal cells, is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by various inflammatory inducers, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes. nih.gov

Preclinical studies have demonstrated that sodium phenylbutyrate can inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB. nih.gov This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory cytokines. nih.gov This suppression of NF-κB activation has been observed in various cell types, including mammary alveolar cells and microglia, in response to inflammatory stimuli like lipoteichoic acid (LTA). nih.gov

Reduction of Pro-Inflammatory Cytokine Production (e.g., IL-23)

By inhibiting the NF-κB pathway, sodium phenylbutyrate effectively reduces the production of several pro-inflammatory cytokines. nih.gov Studies have shown that pretreatment with sodium phenylbutyrate significantly decreases the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in stimulated cells. nih.gov

The role of sodium phenylbutyrate in modulating Interleukin-23 (IL-23) is more complex. IL-23 is a key cytokine that drives inflammatory responses, particularly those mediated by Th17 cells. Interestingly, research on butyrate (B1204436), a closely related short-chain fatty acid, has shown that it can significantly increase the production of IL-23 by stimulated dendritic cells, while simultaneously inhibiting IL-12. nih.gov This suggests that the immunomodulatory effects of phenylbutyrate may be cell-type and context-specific. While it broadly suppresses key pro-inflammatory cytokines like TNF-α and IL-1β, its effect on the IL-23/IL-17 axis may be distinct and warrants further investigation. nih.govnih.gov

Modulation of Mucosal Immune Responses in Preclinical Models

Sodium phenylbutyrate's immunomodulatory effects have been demonstrated in preclinical models of mucosal inflammation. The intestinal mucosa maintains a delicate balance between tolerating symbiotic microbiota and mounting a defense against pathogens. In a mouse model of acute ulcerative colitis induced by dextran (B179266) sulphate sodium (DSS), oral administration of sodium butyrate was shown to improve mucosal lesions and attenuate inflammation. nih.gov

The study found that butyrate supplementation significantly reduced the infiltration of leukocytes, including neutrophils and eosinophils, into the colon mucosa. nih.gov It also improved the inflammatory profile in local draining lymph nodes. nih.gov These findings indicate that oral sodium butyrate can modulate mucosal immune responses, reducing the severity of inflammation in an experimental colitis model. nih.gov This highlights its potential to influence immune homeostasis at mucosal surfaces. nih.gov

Antioxidant Mechanisms and Cellular Protection

Sodium phenylbutyrate also exerts protective effects through its antioxidant activities. It has been shown to suppress the production of reactive oxygen species (ROS) in activated glial cells. This antioxidant effect is linked to its ability to modulate the mevalonate (B85504) pathway and inhibit the activation of small G proteins, such as p21rac, which are involved in ROS production.

In preclinical models of Parkinson's disease, oral administration of NaPB protected the levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant, in the substantia nigra. By suppressing both neuroinflammation and oxidative stress, sodium phenylbutyrate provides cellular protection, particularly for neurons, which are vulnerable to oxidative damage.

| Mechanism | Cellular Effect | Key Molecular Target/Pathway | Reference |

|---|---|---|---|

| Anti-inflammatory | Suppression of pro-inflammatory gene transcription | NF-κB | nih.gov |

| Antioxidant | Reduction of Reactive Oxygen Species (ROS) | p21rac, Glutathione (GSH) | |

| Neurotrophic Support | Increased synthesis of neuronal growth factors | PKC-CREB Pathway | mdpi.comnih.gov |

| Synaptic Plasticity | Promotion of synaptic protein expression | AMPA Receptors, PSD-95 (indirectly) | mdpi.com |

Reduction of Oxidative Stress Markers

Sodium 2-phenylbutyrate, also known as sodium phenylbutyrate (NaPB), has been shown to exhibit antioxidant properties by suppressing reactive oxygen species (ROS) in activated glial cells. johnshopkins.edunih.gov Research indicates that its mechanism of action involves the inhibition of small G proteins, specifically p21ras and p21rac, which are implicated in the production of ROS. johnshopkins.edu In activated microglial cells, the suppression of ROS production was linked to the inhibition of geranylgeranyl transferase (GGTI), but not farnesyl transferase (FTI). johnshopkins.edunih.gov This suggests a specific pathway through which sodium 2-phenylbutyrate exerts its antioxidative effects. johnshopkins.edu

In animal models of Parkinson's disease, oral administration of sodium 2-phenylbutyrate protected nigral reduced glutathione levels, an important endogenous antioxidant. johnshopkins.edunih.gov This neuroprotective effect is associated with the compound's ability to moderate oxidative stress. nih.govuni.lu Studies have demonstrated that sodium 2-phenylbutyrate can rescue dopamine (B1211576) cell lines from oxidative stress induced by agents like hydrogen peroxide and 6-hydroxydopamine. uni.lu The compound's ability to improve the oxidative status has also been noted in other contexts, such as reducing mucosal inflammation in the intestines. drugbank.com The overarching mechanism involves moderating oxidative stress, which is a key factor in the pathogenesis of various neurodegenerative disorders. johnshopkins.edunih.govnih.gov

Table 1: Effects of Sodium 2-phenylbutyrate on Oxidative Stress Markers

| Marker | Effect | Cell/Animal Model | Source |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Suppression | Activated glial cells | johnshopkins.edunih.gov |

| Reduced Glutathione | Protection | Mouse model of Parkinson's disease (nigra) | johnshopkins.edunih.gov |

| Cell Viability under Oxidative Stress | Increased | N27 rat dopaminergic cells | nih.govuni.lu |

Upregulation of DJ-1 Protein Expression and Protection Against Oxidative Damage

A significant molecular mechanism of sodium 2-phenylbutyrate is its ability to upregulate the expression of the DJ-1 protein (also known as PARK7). nih.govuni.luresearchgate.net The DJ-1 protein is crucial for antioxidant defense, and mutations or low levels of this protein are associated with early-onset, autosomal recessive Parkinson's disease. nih.govuni.lu Research has shown that sodium 2-phenylbutyrate can increase DJ-1 protein levels to 300% of the control in N27 rat dopaminergic cell lines after two days of treatment. nih.govuni.luresearchgate.net This upregulation of DJ-1 renders the cells more resistant to oxidative stress. nih.gov

The protective effect is directly linked to the increased DJ-1 expression, as blocking DJ-1 activation with antisense-DJ-1 was found to negate the neuroprotective effects of sodium 2-phenylbutyrate. nih.govresearchgate.net The overexpression of DJ-1 improves tolerance to oxidative stress by up-regulating the rate-limiting step in the synthesis of glutathione, a key antioxidant. nih.govuni.lu Furthermore, DJ-1 can stabilize the Nrf2 (nuclear factor erythroid 2-related factor) by preventing its association with the inhibitor protein Keap1, thereby blocking its subsequent ubiquitination. uni.lu

In vivo studies in mice have corroborated these findings, showing that sodium 2-phenylbutyrate administered in drinking water for two weeks can lead to a 260% increase in brain DJ-1 levels. nih.govresearchgate.netresearchgate.net This upregulation resulted in the protection of dopamine neurons against toxicity. nih.govresearchgate.net Therefore, by increasing the expression of the DJ-1 protein, sodium 2-phenylbutyrate enhances cellular defense mechanisms against oxidative damage. nih.govuni.lu

Table 2: Research Findings on Sodium 2-phenylbutyrate and DJ-1 Protein Expression

| Parameter | Finding | Model System | Source |

|---|---|---|---|

| DJ-1 Protein Levels | Increased to 300% of control | N27 rat dopaminergic cells | nih.govuni.luresearchgate.net |

| Brain DJ-1 Levels | Increased by 260% | C57BL/6 mice | nih.govresearchgate.netresearchgate.net |

| Cellular Resistance | Increased resistance to oxidative stress | N27 cells | nih.gov |

| Neuroprotection | Protection of dopamine neurons | Mice | nih.govresearchgate.net |

Preclinical Efficacy and Therapeutic Potential in Disease Models

Investigations in Neurodegenerative Disease Models

The neuroprotective effects of sodium 2-phenylbutyrate have been explored in several models of neurodegenerative diseases, demonstrating its potential to modify disease-related pathways and improve outcomes.

A significant finding was the reduction in the phosphorylated form of tau protein in the brains of these mice. frontiersin.org This effect is thought to be mediated by an increase in the inactive form of glycogen synthase kinase 3β (GSK3β), a key enzyme in tau phosphorylation. frontiersin.org Furthermore, the treatment restored brain histone acetylation levels, which were found to be dramatically decreased in the transgenic mice. frontiersin.org This restoration of histone acetylation likely led to the activation of transcription for synaptic plasticity markers, including the GluR1 subunit of the AMPA receptor, PSD95, and microtubule-associated protein-2. frontiersin.org

In other studies using the 5XFAD mouse model, sodium butyrate (B1204436), a related short-chain fatty acid and HDAC inhibitor, was shown to ameliorate impairments in synaptic plasticity by reducing neuroinflammation. escholarship.org This treatment reversed the reduction in synapse-associated proteins such as PSD-95, SYP, and NR2B, and decreased the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. escholarship.org It also suppressed the over-activation of microglia and the accumulation of Aβ in the AD mice. escholarship.org

Table 1: Effects of Sodium 2-phenylbutyrate and Related Compounds in Alzheimer's Disease Models

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| AD Mouse Model | Sodium 4-phenylbutyrate | Reversed spatial learning and memory deficits; Decreased phosphorylated tau; Restored histone acetylation; Increased synaptic plasticity markers. | frontiersin.org |

In transgenic mouse models of amyotrophic lateral sclerosis (ALS), sodium 2-phenylbutyrate has demonstrated significant therapeutic effects, including prolonged survival and improved clinical and neuropathological phenotypes. In the G93A transgenic ALS mice, treatment with sodium phenylbutyrate significantly extended survival. The compound was found to ameliorate histone hypoacetylation and induce the expression of neuroprotective genes.

Research has shown that sodium phenylbutyrate promotes motor neuron survival by modulating transcriptional and post-translational pathways. It can induce the expression of nuclear factor-kappaB (NF-κB) p50 and the anti-apoptotic protein Bcl-2, while reducing levels of cytochrome c and caspase expression. This upregulation of Bcl-2 is believed to block the release of cytochrome c and subsequent caspase activation, thereby slowing motor neuron death.

Preclinical studies in mouse models of Parkinson's disease (PD) have highlighted the neuroprotective potential of sodium 2-phenylbutyrate for dopaminergic neurons. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD, oral administration of sodium phenylbutyrate led to dopaminergic neuronal protection, normalized striatal neurotransmitters, and improved motor functions. plos.org

The protective effects of sodium phenylbutyrate are linked to its ability to control neuroinflammatory and antioxidant activities. plos.orgmdpi.comsemanticscholar.org It has been shown to suppress the production of proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells. plos.orgmdpi.comsemanticscholar.org Specifically, it can inhibit the activation of NF-κB and the expression of proinflammatory molecules in the substantia nigra of MPTP-intoxicated mice. plos.org

Furthermore, sodium butyrate has been found to rescue dopaminergic cells from α-synuclein-induced transcriptional deregulation and DNA damage, suggesting a potential mechanism for mitigating α-synuclein-related neurotoxicity. nih.gov

Table 2: Neuroprotective Effects of Sodium 2-phenylbutyrate in Parkinson's Disease Models

| Model | Key Findings | Reference |

|---|---|---|

| MPTP Mouse Model | Protected dopaminergic neurons; Normalized striatal neurotransmitters; Improved motor function; Suppressed neuroinflammation and oxidative stress. | plos.org |

In transgenic mouse models of Huntington's disease (HD), sodium 2-phenylbutyrate has been shown to ameliorate the neurodegenerative phenotype. nih.gov Administration of phenylbutyrate after the onset of symptoms in a transgenic mouse model of HD significantly extended survival and attenuated both gross brain and neuronal atrophy. nih.gov

The therapeutic effects are associated with its role as a histone deacetylase (HDAC) inhibitor. nih.gov Treatment with phenylbutyrate increased brain histone acetylation levels. nih.gov It also led to an increase in the mRNA for components of the ubiquitin-proteasomal pathway and down-regulated caspases involved in apoptotic cell death. nih.gov HDAC inhibitors, as a class of compounds, have been shown to improve behavioral deficits in various experimental models of HD. frontiersin.org

Spinal muscular atrophy (SMA) is caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Preclinical studies have demonstrated that sodium 2-phenylbutyrate can increase the expression of the SMN2 gene, which is a key therapeutic strategy for SMA.

In fibroblast cell cultures from SMA patients, treatment with 4-phenylbutyrate (PBA) led to an increase in full-length SMN2 transcripts, ranging from 50% to 160% in type I SMA cultures and from 80% to 400% in type II and III cultures. PBA was also effective in enhancing SMN protein levels and the number of SMN-containing nuclear structures known as gems. These findings suggest that sodium 2-phenylbutyrate could be a valuable compound for the treatment of SMA by increasing the production of functional SMN protein.

In preclinical models of ischemic brain injury, sodium 2-phenylbutyrate has demonstrated significant neuroprotective effects. Pretreatment with sodium phenylbutyrate in a mouse model of middle cerebral artery occlusion was found to improve the survival rate by approximately 20% and enhance neurological functions. bmbreports.org

A key finding was a reduction of about 50% in the infarct volume and a decrease in brain edema 23 hours after reperfusion. bmbreports.org These protective effects are partly attributed to the upregulation of the DJ-1 protein, an endogenous antioxidant that helps to attenuate oxidative stress and maintain mitochondrial function. bmbreports.org The compound was also shown to improve cellular viability, enhance mitochondrial function, and alleviate neuronal apoptosis in both in vivo and in vitro models of ischemia/reperfusion injury. bmbreports.org

In a neonatal rat model of hypoxic-ischemic brain injury, pretreatment with 4-PBA decreased excessive endoplasmic reticulum (ER) stress and neuronal injury. It also significantly reduced the number of TUNEL-positive (apoptotic) neurons in the hippocampus.

Table 3: Effects of Sodium 2-phenylbutyrate in Ischemic Injury Models

| Model | Key Findings | Reference |

|---|---|---|

| Middle Cerebral Artery Occlusion (Mouse) | Improved survival rate by ~20%; Reduced infarct volume by ~50%; Decreased brain edema; Upregulated DJ-1 protein. | bmbreports.org |

Anti-Cancer Research in Preclinical Models

Sodium 2-phenylbutyrate, also known as sodium 4-phenylbutyrate (4-PBA), has demonstrated potential antineoplastic activity in a variety of preclinical cancer models. wikipedia.org As a histone deacetylase (HDAC) inhibitor, it can modulate the expression of genes involved in cell cycle regulation, leading to reduced cell proliferation, increased cell differentiation, and apoptosis. cancer.govcancer.gov

Inhibition of Tumor Cell Proliferation and Induction of Growth Arrest

Sodium 2-phenylbutyrate has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.govaacrjournals.org Studies have demonstrated its ability to cause growth arrest in malignant cells. sodiumphenylbutyrate.com For instance, in malignant glioma cells, it has been found to have dose-dependent inhibitory effects on cell proliferation. nih.gov Research on non-small-cell lung cancer (NSCLC) cell lines A549, Calu1, and H1650 showed that sodium 2-phenylbutyrate inhibited their growth in a dose-dependent fashion. nih.govnih.gov Similarly, it exhibited a concentration-dependent killing effect against colorectal cancer cell lines HCT-116 and HT-29. aacrjournals.org In pancreatic cancer models, this compound has been shown to inhibit cellular proliferation and tumor growth. lktlabs.com Treatment with sodium 2-phenylbutyrate can lead to a reduction in the percentage of cells in the S phase of the cell cycle and an increase in the percentage of cells in the G0/G1 phase, which is consistent with the induction of growth arrest. nih.gov

Table 1: Growth Inhibitory Effects (IC50) of Sodium 2-phenylbutyrate on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Source |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 10 | nih.govnih.gov |

| Calu1 | Non-Small Cell Lung Cancer | 8.53 | nih.govnih.gov |

| H1650 | Non-Small Cell Lung Cancer | 4.53 | nih.govnih.gov |

| HCT-116 | Colorectal Cancer | 5 | aacrjournals.org |

| HT-29 | Colorectal Cancer | 10 | aacrjournals.org |

| T98G | Malignant Glioma | 0.5 | nih.gov |

Induction of Apoptosis and Cellular Differentiation in Malignant Cell Lines

A key mechanism of the anti-cancer activity of sodium 2-phenylbutyrate is the induction of apoptosis, or programmed cell death, in malignant cells. cancer.govsodiumphenylbutyrate.com Exposure of prostate cancer cell lines to this compound has been shown to reduce DNA synthesis, lead to the fragmentation of genomic DNA, and cause a significant percentage of cells to undergo apoptosis. cancer.govnih.gov In one study, treatment with sodium 2-phenylbutyrate increased the apoptosis rate in DU145 prostate cancer cells to 37.8% compared to 9.1% in control cells. nih.gov Similarly, for PC3 prostate cancer cells, the apoptotic rate was 31.4% in treated cells versus 8.3% in controls. nih.gov As a histone deacetylase inhibitor, it is capable of modulating chromatin structure, which contributes to the regulation of multiple genes related to the cell cycle and apoptosis. nih.gov In addition to inducing apoptosis, sodium 2-phenylbutyrate also promotes cellular differentiation in various cancer cell lines, including those of prostate cancer and malignant glioma. nih.govnih.gov

Table 2: Induction of Apoptosis in Prostate Cancer Cell Lines by Sodium 2-phenylbutyrate

| Cell Line | Apoptosis Rate (Control) | Apoptosis Rate (Treated) | Source |

|---|---|---|---|

| DU145 | 9.1% ± 3.6% | 37.8% ± 4.5% | nih.gov |

| PC3 | 8.3% ± 2.7% | 31.4% ± 8.6% | nih.gov |

Synergistic Effects with Existing Chemotherapeutic Agents in Oncology Models

Research suggests that sodium 2-phenylbutyrate may be more effective when used in combination with other chemotherapeutic agents rather than as a monotherapy. nih.govdovepress.com Studies have demonstrated its ability to enhance the cytotoxicity of several existing anticancer drugs. aacrjournals.org In colorectal cancer cell lines, it has shown a synergistic effect with 5-fluorouracil, irinotecan, and oxaliplatin. aacrjournals.org For instance, in the HCT-116 cell line, a non-toxic concentration of sodium 2-phenylbutyrate exhibited a significant synergistic effect with 5-fluorouracil, irinotecan, and oxaliplatin. aacrjournals.org In HT-29 cells, it also demonstrated a synergistic effect with these same agents. aacrjournals.org

Table 3: Synergistic Effects of Sodium 2-phenylbutyrate with Chemotherapeutic Agents in Colorectal Cancer Cell Lines

| Cell Line | Chemotherapeutic Agent | Synergy Value (R) | Source |

|---|---|---|---|

| HCT-116 | 5-fluorouracil | 14.176 | aacrjournals.org |

| Irinotecan | 53.86 | aacrjournals.org | |

| Oxaliplatin | 20 | aacrjournals.org | |

| HT-29 | 5-fluorouracil | 5.5 - 125 | aacrjournals.org |

| Irinotecan | 5.7 - 21.3 | aacrjournals.org | |

| Oxaliplatin | 2.4 - 3 | aacrjournals.org |

Role as a Sensitizing Agent in Non-Small Cell Lung Cancer Models

In the context of non-small cell lung cancer (NSCLC), a significant challenge is resistance to chemotherapy. nih.gov Sodium 2-phenylbutyrate has been investigated for its potential to act as a sensitizing agent, enhancing the efficacy of standard chemotherapies. nih.govdovepress.com Studies have shown that combining it with agents like cisplatin, erlotinib, or gefitinib can result in a synergistic antiproliferative effect against NSCLC cell lines. nih.govnih.gov This suggests that it can potentiate the effects of these drugs and may help overcome chemotherapy resistance. nih.govdovepress.com The addition of sodium 2-phenylbutyrate to these chemotherapeutic agents led to a synergistic antiproliferative effect in A549, Calu1, and H1650 NSCLC cell lines, with synergy values (R) greater than 1.6. nih.govresearchgate.net

Role in Protein Misfolding Disorders in Experimental Systems

Beyond its anti-cancer properties, sodium 2-phenylbutyrate is also being investigated for its role as a chemical chaperone in protein misfolding diseases. wikipedia.org

Studies in Cystic Fibrosis Models: Modulation of Protein Folding and Trafficking

Cystic fibrosis (CF) is a genetic disorder often caused by a mutation (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.gov This mutation leads to the misfolding of the CFTR protein, which is then retained in the endoplasmic reticulum and degraded, preventing it from reaching the cell surface to function as a chloride channel. wikipedia.orgatsjournals.org Sodium 2-phenylbutyrate has been shown to act as a chemical chaperone, helping to stabilize the mutant ΔF508-CFTR protein. wikipedia.org This stabilization allows a fraction of the misfolded protein to escape degradation, traffic through the Golgi apparatus, and reach the plasma membrane. jci.orgnih.gov In vitro studies using CF bronchial epithelial cell lines have demonstrated that treatment with sodium 2-phenylbutyrate can lead to the appearance of functional, PKA-activated chloride channels at the cell surface. jci.org This restoration of CFTR-mediated chloride transport suggests its potential to correct the underlying cellular defect in cystic fibrosis patients with the ΔF508 mutation. atsjournals.orgnih.gov

Exploration in Hemoglobinopathies: Induction of Fetal Hemoglobin Expression in Relevant Models

Sodium 2-phenylbutyrate has been investigated for its potential to induce the expression of fetal hemoglobin (HbF), a therapeutic strategy for hemoglobinopathies such as sickle cell disease and β-thalassemia. wikipedia.orgnih.gov The rationale is that increased levels of HbF can interfere with the polymerization of sickle hemoglobin and reduce the imbalance of globin chains in β-thalassemia, thereby ameliorating the clinical severity of these conditions.

| Disease Model | Key Parameter | Pre-Treatment Value | Post-Treatment Value | Reference |

|---|---|---|---|---|

| Sickle Cell Disease | F-reticulocytes (%) | 1 - 20% | 10 - 44% | johnshopkins.edu |

| Sickle Cell Disease (Subject A) | F-cells (%) | 54% | 77% | johnshopkins.edu |

| Sickle Cell Disease (Subject A) | HbF (%) | 10.6% | 18% | johnshopkins.edu |

| β-Thalassemia (Responders) | Hemoglobin (g/dL) | Baseline | Mean increase of 2.1 g/dL | nih.gov |

Studies in Metabolic and Inflammatory Disease Models

Modulation of Branched-Chain Amino Acid Metabolism in Genetic Disorder Models

Sodium 2-phenylbutyrate has been observed to modulate the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. This effect has prompted investigations into its potential therapeutic application for genetic disorders characterized by the accumulation of these amino acids, such as Maple Syrup Urine Disease (MSUD). nih.govnih.govgrantome.com Clinical observations in patients with urea (B33335) cycle disorders treated with sodium 2-phenylbutyrate revealed a selective reduction in plasma BCAA levels. nih.govelsevierpure.comnih.gov

Subsequent studies explored this effect mechanistically and in the context of MSUD. Research has shown that sodium 2-phenylbutyrate can significantly reduce both BCAAs and their corresponding neurotoxic α-keto acids (BCKA) in healthy control subjects and in patients with late-onset, intermediate forms of MSUD. nih.govnih.govresearchgate.net For example, in healthy subjects, therapy with the compound led to a 26% to 40% reduction in leucine levels from baseline. nih.gov The proposed mechanism involves the activation of the branched-chain α-keto acid dehydrogenase complex (BCKDC), the enzyme complex that is deficient in MSUD. nih.govnih.govgrantome.com In vivo, sodium 2-phenylbutyrate increases the proportion of the active, unphosphorylated form of the E1α subunit of the BCKDC. nih.govnih.govresearchgate.net It appears to achieve this by inhibiting the BCKDC kinase, which normally phosphorylates and inactivates the complex. nih.govnih.gov This inhibition prevents the phosphorylation of E1α, thereby maintaining the BCKDC in a more active state and enhancing the breakdown of BCAAs and BCKAs. nih.govnih.gov

| Model | Compound Measured | Effect of Sodium 2-phenylbutyrate | Mechanism | Reference |

|---|---|---|---|---|

| Healthy Controls & MSUD Patients | Plasma BCAAs (Leucine, Isoleucine, Valine) | Significantly reduced | Activation of BCKDC enzyme complex | nih.govnih.gov |

| Healthy Controls | Plasma Leucine | 26-40% reduction from baseline | Inhibition of BCKDC kinase | nih.gov |

| Healthy Controls & MSUD Patients | Plasma BCKAs | Significantly reduced | Increased proportion of active (unphosphorylated) BCKDC | nih.govnih.gov |

Impact on Lipid-Induced Insulin (B600854) Resistance and Beta-Cell Dysfunction in Experimental Settings

In the context of metabolic diseases, sodium 2-phenylbutyrate has been studied for its ability to counteract the detrimental effects of chronically elevated free fatty acids (FFAs), which contribute to insulin resistance and pancreatic beta-cell dysfunction. diabetesjournals.orgnih.govnih.gov Elevated FFAs can induce stress in the endoplasmic reticulum (ER), a key cellular organelle involved in protein synthesis and folding. Sodium 2-phenylbutyrate is known to act as a chemical chaperone, alleviating ER stress. diabetesjournals.orgnih.govnih.gov

| Condition | Parameter | Effect of Lipid Infusion | Effect of Lipid Infusion + Sodium 2-phenylbutyrate | Reference |

|---|---|---|---|---|

| Experimental Lipid-Induced State | Insulin Sensitivity (SI) | Reduced | Significantly ameliorated | diabetesjournals.orgnih.govnih.gov |

| Experimental Lipid-Induced State | Disposition Index (DI = ISR × SI) | Reduced | Partially ameliorated | diabetesjournals.orgnih.govresearchgate.net |

| Experimental Lipid-Induced State | Absolute Insulin Secretion Rate (ISR) | Not affected | Not affected | diabetesjournals.orgnih.gov |

Modulation of Host-Pathogen Interactions and Inflammatory Responses in Infection Models (e.g., Salmonella enterica serovar Typhimurium)

Sodium 2-phenylbutyrate has demonstrated a protective role in host mucosal defense during bacterial infection. nih.gov Studies using a streptomycin-treated mouse model of Salmonella enterica serovar Typhimurium (S. Typhimurium) infection have elucidated these effects. nih.govnih.gov The outcome of treatment was found to be dependent on the baseline gut microbiota of the host animals. nih.govnih.gov

In mice that were naturally colonized with segmented filamentous bacteria (SFB), administration of sodium 2-phenylbutyrate led to an increase in intestinal Lactobacillales and SFB, which was associated with increased production of interleukin-17 (IL-17). nih.govnih.gov IL-17 is a cytokine known to play a protective role in mucosal defense against pathogens. nih.gov In these SFB-colonized mice, treatment with sodium 2-phenylbutyrate resulted in significantly lower intestinal colonization by S. Typhimurium and reduced dissemination of the bacteria to the spleen and liver. nih.govnih.gov Furthermore, these mice exhibited lower levels of intestinal inflammation. nih.govasm.org In contrast, these beneficial effects on bacterial colonization and inflammation were not observed in mice that lacked SFB in their gut microbiota. nih.govnih.gov

Mechanistically, while sodium 2-phenylbutyrate did not have a direct bactericidal effect on S. Typhimurium, it was shown to reduce the invasion of epithelial cells by the bacteria. nih.govnih.gov It also lowered the induction of the proinflammatory cytokine interleukin-23 (IL-23) in macrophage-like cells. nih.govnih.gov These results indicate that sodium 2-phenylbutyrate can modulate host-pathogen interactions by altering the gut microbiota and tempering the host inflammatory response, leading to a better outcome during infection with enteric pathogens like S. Typhimurium. nih.govnih.gov

| Model | Parameter | Effect of Sodium 2-phenylbutyrate Treatment | Condition | Reference |

|---|---|---|---|---|

| S. Typhimurium-infected mice | Intestinal Colonization | Significantly lower | Host must be colonized with Segmented Filamentous Bacteria (SFB) | nih.govnih.gov |

| S. Typhimurium-infected mice | Bacterial Dissemination | Significantly lower | Host must be colonized with SFB | nih.govnih.gov |

| S. Typhimurium-infected mice | Intestinal Inflammation | Lower levels | Host must be colonized with SFB | nih.govasm.org |

| In vitro macrophage-like cells | IL-23 Induction | Lowered | - | nih.govnih.gov |

| In vitro epithelial cells | S. Typhimurium Invasion | Reduced | - | nih.govnih.gov |

Methodological Approaches in Sodium Phenylbutyrate Research

In Vitro Experimental Paradigms

In vitro studies are fundamental to elucidating the direct cellular and molecular effects of sodium phenylbutyrate. These controlled experimental systems allow researchers to investigate specific mechanisms of action without the complexities of a whole-organism response.

A diverse array of cell culture models has been instrumental in defining the biological impact of sodium phenylbutyrate across different diseases. These models provide a simplified, reproducible environment to study the compound's effects on specific cell types.

Astrocytes: Primary mouse astrocytes are used to study the neurotrophic properties of sodium phenylbutyrate. Research has shown that the compound can induce the synthesis and production of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) in these cells. nih.govnih.gov This is significant as astrocytes are involved in neuronal support, and their modulation can impact neuronal health and synaptic function. nih.gov

Cancer Cell Lines: Numerous cancer cell lines have been used to investigate the anti-neoplastic properties of sodium phenylbutyrate. For example, in oral squamous cell carcinoma (OSCC) cell lines (CAL27, HSC3, and SCC4), the compound has been shown to inhibit cell vitality, promote apoptosis, and impair migration and invasion. researchgate.net Studies on Ewing sarcoma and metastatic melanoma cell lines have demonstrated that sodium phenylbutyrate can enhance the effects of other anti-cancer agents. nih.gov In glioblastoma cell lines, it has been observed to inhibit proliferation and induce differentiation. nih.gov

Primary Leukemic Cells: To understand its effects on hematological malignancies, sodium phenylbutyrate has been tested on primary cultures of bone marrow samples from patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). nih.govaacrjournals.org These studies show that the compound can inhibit the proliferation of primary AML cells, induce apoptosis at higher concentrations, and inhibit clonogenic leukemia cell growth. nih.gov In some cases, it was found to increase the expression of the monocytic differentiation marker CD14. nih.gov

Table 1: Examples of In Vitro Cell Culture Models in Sodium Phenylbutyrate Research

| Cell Model | Disease Context | Key Research Findings |

|---|---|---|

| Primary Mouse Astrocytes | Neurodegenerative Diseases (e.g., Alzheimer's) | Induces synthesis of neurotrophins BDNF and NT-3. nih.govnih.gov |

| Oral Squamous Carcinoma Cells | Oral Cancer | Inhibits cell proliferation, promotes apoptosis, and impairs cell migration. researchgate.net |

| Glioblastoma Cell Lines | Brain Cancer | Inhibits cell proliferation and induces cellular differentiation. nih.gov |

| Primary Myeloid Neoplastic Cells | Leukemia (AML, MDS) | Inhibits proliferation, induces apoptosis, and affects differentiation marker expression. nih.gov |

| Ewing Sarcoma Cells | Bone Cancer | Enhances the antineoplastic action of DNA methylation inhibitors. nih.gov |

To understand the mechanisms underlying the cellular changes observed in culture models, researchers employ a variety of biochemical and molecular assays. These techniques provide detailed information about how sodium phenylbutyrate interacts with cellular machinery.

Histone Acetylation Quantification: A primary mechanism of sodium phenylbutyrate is its activity as a histone deacetylase (HDAC) inhibitor. nih.govwikipedia.org HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, sodium phenylbutyrate promotes a more open chromatin structure, which is generally associated with gene activation. nih.gov Assays to quantify histone acetylation, often involving Western blotting with antibodies specific for acetylated histones (e.g., H3 and H4), are used to confirm this activity in treated cells. aacrjournals.org

Gene Expression Profiling: Following the observation of increased histone acetylation, researchers often investigate changes in the expression of specific genes. Techniques like quantitative polymerase chain reaction (qPCR), RT-PCR, and Northern blotting are used to measure messenger RNA (mRNA) levels of target genes. Studies have shown that sodium phenylbutyrate can alter the expression of genes involved in cell cycle control, apoptosis, and cellular differentiation. For instance, it has been shown to induce the expression of the anti-apoptotic gene bcl-2 and downregulate the expression of apoptosis-related factors like cytochrome c and caspases in certain models. nih.gov

Protein Interaction Studies: The functional consequences of altered gene expression are often mediated by changes in protein levels and their interactions. Immunoblotting (Western blotting) is commonly used to detect levels of specific proteins, such as transcription factors and signaling molecules. For example, research has demonstrated that sodium phenylbutyrate can induce the expression of nuclear factor-kappaB (NF-κB) p50 and promote its translocation to the nucleus. nih.gov Furthermore, studies have delineated a pathway where the compound increases the direct association between Protein Kinase C (PKC) and cAMP-response element-binding protein (CREB), leading to CREB phosphorylation and transcriptional activation in astrocytes. nih.gov

In Vivo Animal Models for Disease Pathogenesis and Therapeutic Intervention

Rodent models, particularly mice and rats, are the most widely used in vivo systems for studying sodium phenylbutyrate.

Transgenic Mice: Transgenic mouse models that express disease-causing genes are invaluable for studying neurodegenerative diseases. The G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS), which expresses a mutant human SOD1 gene, has been used to show that sodium phenylbutyrate treatment can significantly extend survival and improve clinical and neuropathological outcomes. nih.gov In these mice, the compound was found to ameliorate histone hypoacetylation and regulate the expression of anti-apoptotic genes. nih.gov

Diabetic Rat Models: The efficacy of sodium phenylbutyrate in metabolic diseases has been investigated using diabetic rat models. In these studies, the compound has been shown to reduce insulin (B600854) resistance, dyslipidemia, and fat accumulation, thereby improving glucose homeostasis. science.gov

Table 2: Key Findings from Rodent Models in Sodium Phenylbutyrate Research

| Rodent Model | Disease Investigated | Summary of Findings |

|---|---|---|

| G93A Transgenic Mouse | Amyotrophic Lateral Sclerosis (ALS) | Extended survival, improved neuropathology, corrected histone hypoacetylation, and regulated anti-apoptotic gene expression. nih.gov |

| Diabetic Rat Model | Type 2 Diabetes | Reduced insulin resistance, fat accumulation, and dyslipidemia; improved glucose homeostasis. science.gov |

To understand how sodium phenylbutyrate and its active metabolite, phenylacetate (B1230308), are distributed throughout the body, particularly into the central nervous system, pharmacokinetic studies have been conducted in non-human primates. These studies are critical for determining whether the compound can reach its intended target tissues. Research has shown that both phenylbutyrate and phenylacetate penetrate into the cerebrospinal fluid (CSF) after intravenous administration, indicating that the compound can cross the blood-brain barrier. wikipedia.org

Invertebrate models, such as the fruit fly Drosophila melanogaster, offer powerful genetic tools and short lifespans, making them useful for studying fundamental biological processes like aging and neurodegeneration. Research has indicated that phenylbutyrate has been associated with longer lifespans in Drosophila. wikipedia.org Furthermore, studies in Drosophila models of Parkinson's disease have suggested that related compounds can ameliorate neurodegeneration, highlighting the potential for using these simpler models to screen for neuroprotective effects. researchgate.netnih.gov

Advanced Imaging and Histopathological Techniques in Preclinical Assessments

Preclinical evaluation of sodium 2-phenylbutyrate has incorporated a variety of advanced imaging and histopathological techniques to elucidate its therapeutic effects at the cellular and tissue levels. These methodologies are crucial for visualizing pathological changes and assessing the compound's impact on disease progression in animal models.

Magnetic Resonance Imaging (MRI) stands as a significant non-invasive tool in these assessments. In preclinical studies, high-resolution MRI can be employed to monitor structural changes in the brain and other organs over time. For instance, in models of neurodegenerative diseases, MRI can track the volume of specific brain regions, such as the hippocampus, to assess the impact of sodium 2-phenylbutyrate on neurodegeneration.

Histopathological analysis provides a detailed microscopic examination of tissue, offering critical insights into the cellular effects of sodium 2-phenylbutyrate. A key technique in this domain is immunohistochemistry (IHC), which utilizes antibodies to detect the presence and localization of specific proteins within tissue sections. In preclinical models of neuroinflammation, IHC has been used to quantify the expression of inflammatory markers. For example, studies have shown that sodium 2-phenylbutyrate treatment can lead to a significant decline in the expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in nerve tissues. nih.gov

Another vital histopathological staining technique is Luxol fast blue, which is used to visualize myelin sheaths in nerve tissue. In preclinical models of demyelinating disorders, this stain can be used to assess the extent of myelin damage and the potential for remyelination following treatment with sodium 2-phenylbutyrate. nih.gov Furthermore, 2,3,5-triphenyltetrazolium chloride (TTC) staining is a valuable method for identifying ischemic damage in tissues, particularly in preclinical stroke models. TTC is a colorless salt that is reduced by viable cells to a red formazan (B1609692) product, thus clearly demarcating the pale, unstained infarcted tissue. This technique has been used to quantify infarct volume and assess the neuroprotective effects of sodium 2-phenylbutyrate. researchgate.net

To assess the role of the unfolded protein response (UPR) in neurodegeneration, immunohistochemical examination of UPR markers such as GRP78, ATF6, XBP1, and CHOP in spinal cord tissues of animal models has been employed. oup.com These analyses have revealed that sodium 2-phenylbutyrate can modulate the expression and localization of these markers, suggesting an effect on endoplasmic reticulum stress. oup.com

The following table summarizes some of the key histopathological techniques used in preclinical research on sodium 2-phenylbutyrate:

| Technique | Target/Purpose | Key Findings in Sodium 2-Phenylbutyrate Research |

| Immunohistochemistry (IHC) | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Decreased expression in nerve tissue, indicating anti-inflammatory effects. nih.gov |

| Immunohistochemistry (IHC) | Unfolded Protein Response (UPR) markers (GRP78, ATF6, XBP1, CHOP) | Modulation of expression and localization, suggesting a role in mitigating endoplasmic reticulum stress. oup.com |

| Luxol Fast Blue Staining | Myelin sheaths | Assessment of demyelination and remyelination in nerve injury models. nih.gov |

| 2,3,5-triphenyltetrazolium chloride (TTC) Staining | Infarct volume | Quantification of ischemic damage in preclinical stroke models. researchgate.net |

Computational and Systems Biology Approaches for Understanding Compound Interactions

Computational and systems biology approaches are increasingly being utilized to unravel the complex mechanisms of action of sodium 2-phenylbutyrate and to predict its interactions with biological systems. These in silico methods provide valuable insights that complement traditional experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how sodium 2-phenylbutyrate and its derivatives might interact with their protein targets. For instance, molecular docking studies have been applied to predict the binding sites and orientations of novel phenylbutyrate derivatives to key targets like histone deacetylase complex (HDAC) and pyruvate (B1213749) dehydrogenase kinase 2 (PDK2). Such studies can guide the design of more potent and selective inhibitors.

Systems biology approaches, such as transcriptomics and metabolomics, offer a holistic view of the cellular response to sodium 2-phenylbutyrate. RNA-sequencing (RNA-seq) is a powerful tool for analyzing the entire transcriptome of a cell, providing a snapshot of the genes that are actively being expressed. In preclinical research, RNA-seq analysis of cells treated with phenylbutyrate has revealed significant transcriptional changes. For example, such analyses have shown a downregulation of genes encoding for enzymes in the citrate (B86180) cycle, like citrate synthase and isocitrate dehydrogenase. nih.gov This transcriptomic data can be integrated with metabolomic analyses, which measure the global set of small molecules (metabolites) in a biological sample. This multi-omics approach has been used to demonstrate that phenylbutyrate treatment can lead to a decrease in intracellular levels of 2-ketoglutarate and 2-hydroxyglutarate. nih.gov

Furthermore, transcriptomic analyses have been employed to identify potential therapeutic targets of sodium 2-phenylbutyrate. By analyzing gene expression profiles, researchers can predict which approved therapeutic agents might induce similar or opposing gene signatures. This "connectivity map" approach has suggested that sodium 2-phenylbutyrate could modulate autoimmunity and insulin metabolism. jci.org

The following table provides an overview of computational and systems biology approaches applied in sodium 2-phenylbutyrate research:

| Approach | Application in Sodium 2-Phenylbutyrate Research | Key Insights |

| Molecular Docking | Predicting the binding of phenylbutyrate derivatives to protein targets. | Identification of potential binding sites and orientations within histone deacetylase (HDAC) and pyruvate dehydrogenase kinase 2 (PDK2). |

| Transcriptomics (RNA-seq) | Analyzing global gene expression changes in response to treatment. | Revealed downregulation of citrate cycle enzymes and identified potential for modulating autoimmunity and insulin metabolism. nih.govjci.org |

| Metabolomics | Measuring changes in the cellular metabolome. | Demonstrated a decrease in intracellular 2-ketoglutarate and 2-hydroxyglutarate levels. nih.gov |

| Multi-omics Integration | Combining transcriptomic and metabolomic data. | Provided a comprehensive understanding of the metabolic reprogramming induced by phenylbutyrate. nih.gov |

Future Directions and Translational Research Perspectives

Elucidating Novel Molecular Targets and Signaling Pathways

While the primary mechanism of sodium 2-phenylbutyrate is recognized as the inhibition of class I and II histone deacetylases, leading to changes in gene expression, research is uncovering a more complex and multifaceted pharmacological profile. nih.govnih.gov These investigations are revealing novel molecular targets and signaling pathways that contribute to its therapeutic effects across a range of diseases.

A significant area of exploration is its role in modulating inflammatory pathways. Studies have shown that sodium 2-phenylbutyrate can suppress the TLR2/NF-κB/NLRP3 signaling pathway. nih.govmdpi.com This pathway is crucial in the inflammatory response, and its inhibition by sodium 2-phenylbutyrate suggests a potential therapeutic application in inflammatory conditions. For instance, in bovine mammary alveolar cells stimulated with Staphylococcus aureus lipoteichoic acid (LTA), the compound was found to significantly inhibit the expression of TLR2 and key components of the NLRP3 inflammasome, including ASC, caspase-1, and IL-1β. nih.gov It also inhibited the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov

Furthermore, research in neurodegenerative disease models has highlighted the compound's impact on small G proteins. In mouse models of Parkinson's disease, oral administration of sodium 2-phenylbutyrate was found to reduce the activation of p21ras and p21rac in the substantia nigra. plos.org This inhibition of small G protein activation is linked to its anti-inflammatory and antioxidative effects, ultimately protecting dopaminergic neurons. plos.org These findings suggest that the neuroprotective effects of sodium 2-phenylbutyrate extend beyond HDAC inhibition to include the modulation of specific signaling cascades involved in neuroinflammation and oxidative stress.

Future research will likely focus on further delineating these and other novel pathways to better understand the full spectrum of the compound's activity.

| Pathway | Key Proteins/Molecules Modulated | Observed Effect | Potential Therapeutic Implication |

| Inflammatory Signaling | TLR2, NF-κB, NLRP3, ASC, Caspase-1, IL-1β, TNF-α, IL-6 | Suppression of pro-inflammatory cytokine expression. nih.govmdpi.com | Treatment of inflammatory conditions like mastitis. nih.gov |

| Small G Protein Signaling | p21ras, p21rac | Reduced activation in the substantia nigra. plos.org | Neuroprotection in diseases like Parkinson's. plos.org |

| Histone Acetylation | Histone Deacetylases (HDACs) | Inhibition of Class I and IIa HDACs, leading to increased histone acetylation. nih.govnih.gov | Regulation of gene expression in cancer and genetic disorders. nih.govnih.gov |

Exploring Synergistic Combinations with Emerging Preclinical Therapeutics

A promising avenue for enhancing the therapeutic efficacy of sodium 2-phenylbutyrate is through its combination with other therapeutic agents. Research has demonstrated synergistic effects when it is used alongside both conventional chemotherapeutics and other emerging drugs.

In the context of cancer, studies have shown that sodium 2-phenylbutyrate can potentiate the anticancer effects of several drugs. For example, it has been shown to have a synergistic antiproliferative effect when combined with cisplatin, erlotinib, or gefitinib in non-small-cell lung cancer (NSCLC) cell lines. nih.gov This synergy is thought to arise from its ability as an HDAC inhibitor to reprogram gene expression, thereby sensitizing cancer cells to the effects of chemotherapy. nih.gov Similarly, it has been shown to enhance the antineoplastic action of 5-aza-2'-deoxycytidine in Ewing sarcoma cells. nih.gov

In the realm of neurodegenerative diseases, a notable combination is with taurursodiol. A fixed-dose combination of sodium phenylbutyrate and taurursodiol has been investigated for the treatment of amyotrophic lateral sclerosis (ALS). jwatch.org This combination targets two distinct pathways implicated in neuronal cell death: endoplasmic reticulum stress and mitochondrial dysfunction. jwatch.orgresearchgate.net A phase 2 clinical trial demonstrated that this combination slowed functional decline in ALS patients. jwatch.org

These findings underscore the potential of sodium 2-phenylbutyrate as a component of combination therapies, capable of enhancing the efficacy of other drugs and overcoming resistance mechanisms.

| Combination Agent | Disease Model | Observed Synergistic Effect |

| Cisplatin | Non-small-cell lung cancer (NSCLC) cell lines (A549, Calu1, H1650) | Enhanced antiproliferative effect. nih.gov |

| Erlotinib | NSCLC cell lines (A549, Calu1, H1650) | Enhanced antiproliferative effect. nih.gov |

| Gefitinib | NSCLC cell lines (A549, Calu1, H1650) | Enhanced antiproliferative effect. nih.gov |

| Taurursodiol | Amyotrophic Lateral Sclerosis (ALS) | Slowed functional decline in patients. jwatch.org |

| Cyclophosphamide | Breast Cancer Cells (MCF-7) | Decreased number of viable cells. researchgate.net |

| Carboplatin | Breast Cancer Cells (MCF-7) | Decreased number of viable cells. researchgate.net |

| Temozolomide | Breast Cancer Cells (MCF-7) | Decreased number of viable cells. researchgate.net |

Development of Advanced Preclinical Models for Disease Specificity

To better translate preclinical findings into clinical success, there is a need for the development and utilization of more sophisticated and disease-specific preclinical models. Current research on sodium 2-phenylbutyrate has utilized a range of models, from cancer cell lines to animal models of neurodegenerative diseases.

For instance, in cancer research, NSCLC cell lines such as A549, Calu1, and H1650 have been used to demonstrate the compound's growth-inhibitory and synergistic effects. nih.gov In neurodegeneration, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease has been instrumental in demonstrating the neuroprotective effects of sodium 2-phenylbutyrate, including its ability to protect dopaminergic neurons and improve motor function. plos.org Similarly, its potential in ALS has been studied in mouse models of motor neuron disease, which showed that the compound promotes cell survival. nih.govresearchgate.net

Future research should move towards more advanced models that better recapitulate the complexity of human diseases. This could include the use of patient-derived xenografts (PDXs) in cancer research, which more accurately reflect the tumor microenvironment and heterogeneity. For neurodegenerative diseases, the use of transgenic animal models that express disease-causing mutations, or even human induced pluripotent stem cell (iPSC)-derived neuronal models, could provide more relevant platforms for testing the efficacy of sodium 2-phenylbutyrate. The development of such models will be crucial for identifying predictive biomarkers and for understanding the compound's efficacy in specific disease subtypes.

Bioinformatic and Omics-based Investigations for Comprehensive Compound Profiling

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a comprehensive, systems-level understanding of the biological effects of sodium 2-phenylbutyrate. mdpi.com These approaches can provide a detailed molecular profile of the compound's impact on cellular processes and can help to identify novel biomarkers of response.

A multi-omics approach has been suggested as a way to investigate the potential of phenylbutyrate as a treatment for combined D,L-2-hydroxyglutaric aciduria, highlighting the utility of these methods in studying rare metabolic diseases. nih.gov Metabolomic studies have already provided valuable insights, such as the finding that treatment with sodium 2-phenylbutyrate can lead to a decrease in plasma levels of branched-chain amino acids (BCAAs) in patients with urea (B33335) cycle disorders. nih.govresearchgate.net This finding has significant clinical implications for monitoring patients on this therapy and suggests a potential new application for the drug in disorders of BCAA metabolism. nih.gov

In cancer research, omics-based investigations are crucial for understanding the heterogeneous nature of the disease and for developing personalized therapies. mdpi.com For sodium 2-phenylbutyrate, transcriptomic profiling can reveal the full extent of its effects on gene expression beyond what is known from targeted studies. Proteomics can identify changes in protein expression and post-translational modifications, while epigenomic studies can provide a more detailed picture of its impact on the epigenome, including DNA methylation patterns. researchgate.netmdpi.com Integrating these different layers of omics data through bioinformatic analysis will be key to building comprehensive models of the compound's mechanism of action and to identifying patient populations most likely to benefit from treatment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and impurities of sodium 2-phenylbutyrate in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying sodium 2-phenylbutyrate and its related impurities. The USP specifies using a column with a polar embedded phase, a mobile phase of phosphate buffer (pH 2.5) and acetonitrile (gradient elution), and a flow rate of 0.9 mL/min. Critical parameters include resolution ≥3.0 between phenylbutyrate and its related compound C (retention time ~0.98 vs. 1.0) .

- Data Interpretation : Impurity thresholds are set at ≤0.1% for phenylbutyrate-related compound C, requiring baseline separation for accurate quantification.

Q. How should sodium 2-phenylbutyrate be stored to maintain stability in laboratory settings?

- Methodology : Store under inert gas (argon) in tightly sealed containers at room temperature (20–25°C). Stability studies suggest degradation occurs under humidity or oxygen exposure, necessitating periodic purity checks via HPLC .

Q. What are the key physicochemical properties of sodium 2-phenylbutyrate relevant to formulation design?

- Methodology : Solubility profiling in aqueous buffers (e.g., carbon dioxide-free water) and polar solvents is essential. USP guidelines recommend a 20 mg/mL aqueous solution for impurity testing, with pH adjustments (6.5–7.5) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate sodium 2-phenylbutyrate’s efficacy in urea cycle disorder (UCD) models?

- Methodology : Use in vivo rodent models with hyperammonemia induction (e.g., via high-protein diets or enzyme inhibitors). Key variables include:

- Dose-response curves (e.g., 100–500 mg/kg/day).

- Biomarkers: Plasma ammonia, urinary phenylacetylglutamine (PAGN), and brain glutamine levels.

- Statistical rigor: Apply ANOVA with post-hoc tests (p < 0.05) and power analysis to ensure sample adequacy .

Q. What mechanisms underlie sodium 2-phenylbutyrate’s dual role as a histone deacetylase (HDAC) inhibitor and ammonia scavenger?

- Methodology :

- HDAC inhibition : Measure acetylation of histones H3/H4 in cell lines (e.g., HeLa) via western blot. Compare IC50 values with known HDAC inhibitors (e.g., trichostatin A).

- Ammonia scavenging : Quantify PAGN excretion in UCD models using LC-MS.

- Integration : Use siRNA knockdown to isolate pathway contributions (e.g., HDAC vs. urea cycle modulation) .

Q. How can conflicting data on sodium 2-phenylbutyrate’s neuroprotective effects be resolved?

- Methodology :